

Methyltetrazine-PEG8-acid: An In-depth Technical Guide for Chemical Biology Applications

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Compound of Interest

Compound Name: Methyltetrazine-PEG8-acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-acid is a heterobifunctional linker that has emerged as a powerful tool in the field of chemical biology. Its unique architecture, featuring a reactive methyltetrazine moiety, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient construction of complex bioconjugates. This guide provides a comprehensive overview of the core applications of **Methyltetrazine-PEG8-acid**, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its use in research and drug development.

The primary utility of **Methyltetrazine-PEG8-acid** lies in its dual functionality. The carboxylic acid group allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bond formation. The methyltetrazine group participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction, with strained alkenes like trans-cyclooctene (TCO). This reaction is exceptionally fast, highly specific, and can be performed in complex biological environments without interfering with native cellular processes.[1][2][3] The PEG8 spacer enhances aqueous solubility, improves pharmacokinetics, and provides spatial separation between the conjugated molecules.[2][3]

Core Properties and Reactivity

Methyltetrazine-PEG8-acid is a versatile reagent for bioconjugation, offering a balance of reactivity and stability.[4] The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines, a crucial feature for multi-step procedures and in vivo applications.[5]

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C28H44N4O11	[4]
Molecular Weight	612.68 g/mol	[1]
Appearance	Red solid/oil	
Solubility	Water, DMSO, DMF, DCM	[4]
Storage Conditions	-20°C, desiccated, protected from light	[2][4]

Reaction Kinetics

The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known.[6] While the exact second-order rate constant can vary depending on the specific TCO derivative and reaction conditions, tetrazine-PEG linkers have reported reaction rates of approximately $2000 \text{ M}^{-1}\text{s}^{-1}$. [1]

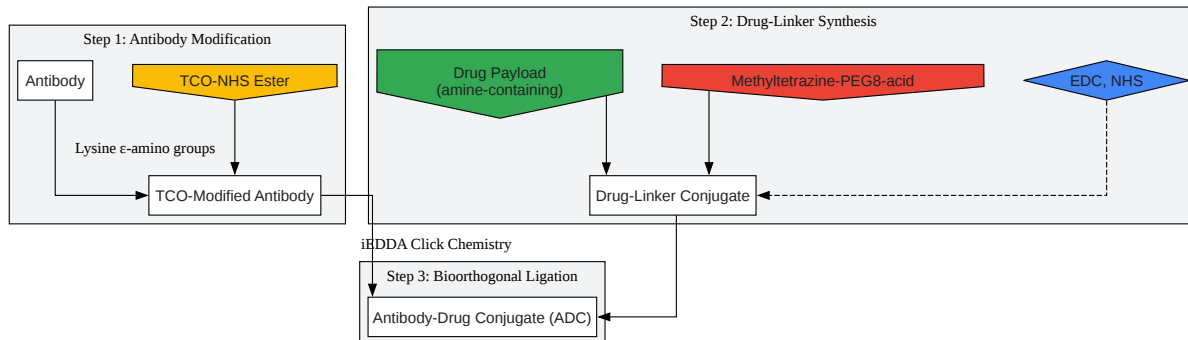
Reactants	Second-Order Rate Constant (k_2)	Conditions	Reference(s)
Tetrazine-PEG	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	9:1 Methanol/Water	[1]
3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	9:1 Methanol/Water	[7]
Tetrazine and conformationally strained TCO	up to $3.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Aqueous solution	[7]

Applications in Chemical Biology

The unique properties of **Methyltetrazine-PEG8-acid** make it a valuable tool for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and advanced cellular and in vivo imaging.

Antibody-Drug Conjugates (ADCs)

Methyltetrazine-PEG8-acid serves as a key component in the modular synthesis of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells.^{[2][3]} The linker connects the tumor-targeting antibody to the therapeutic payload.

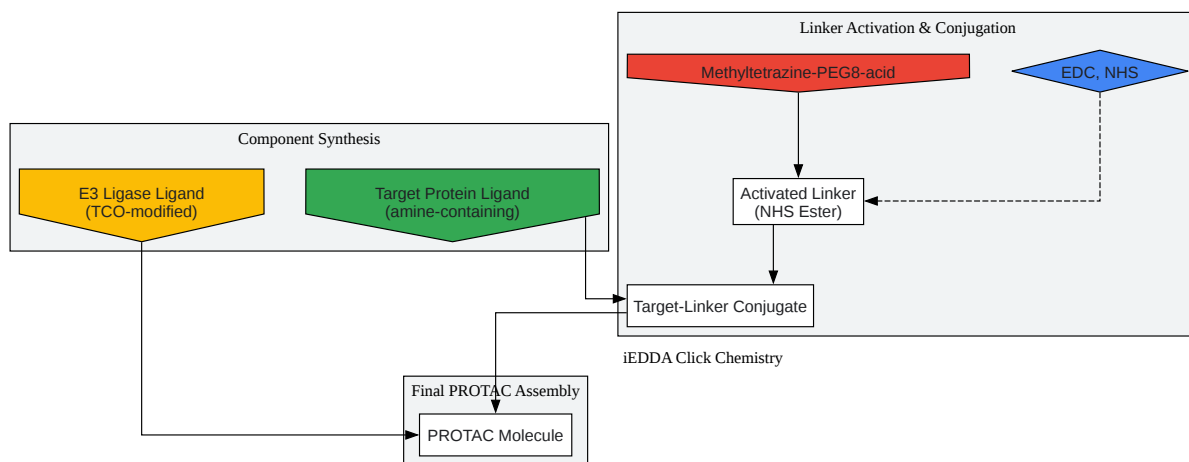


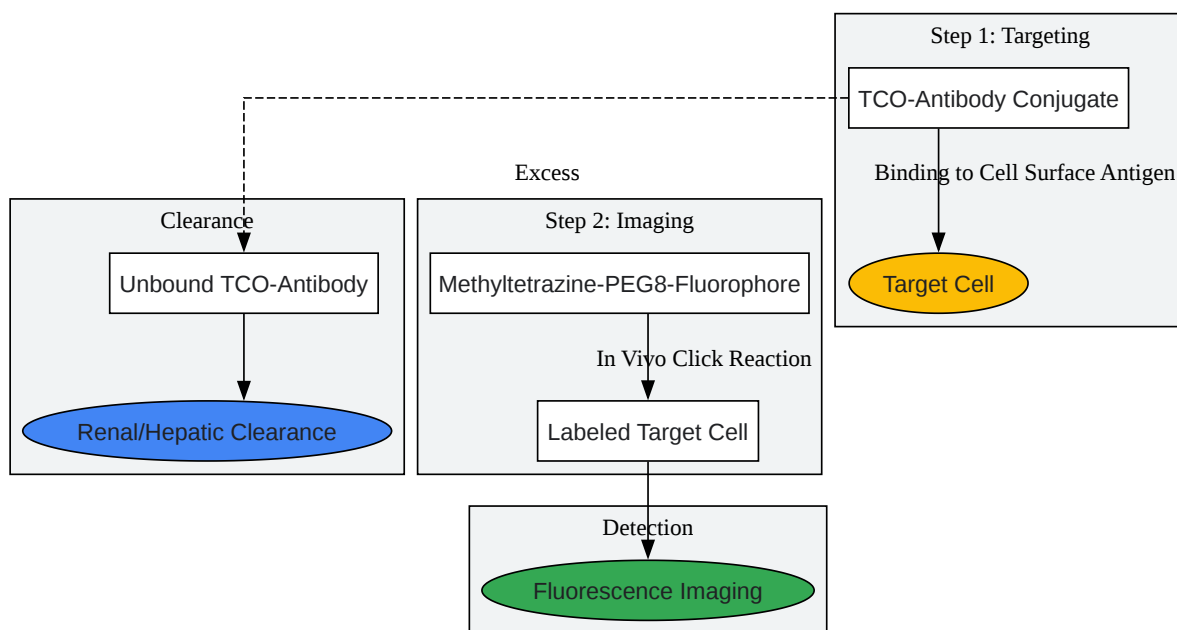
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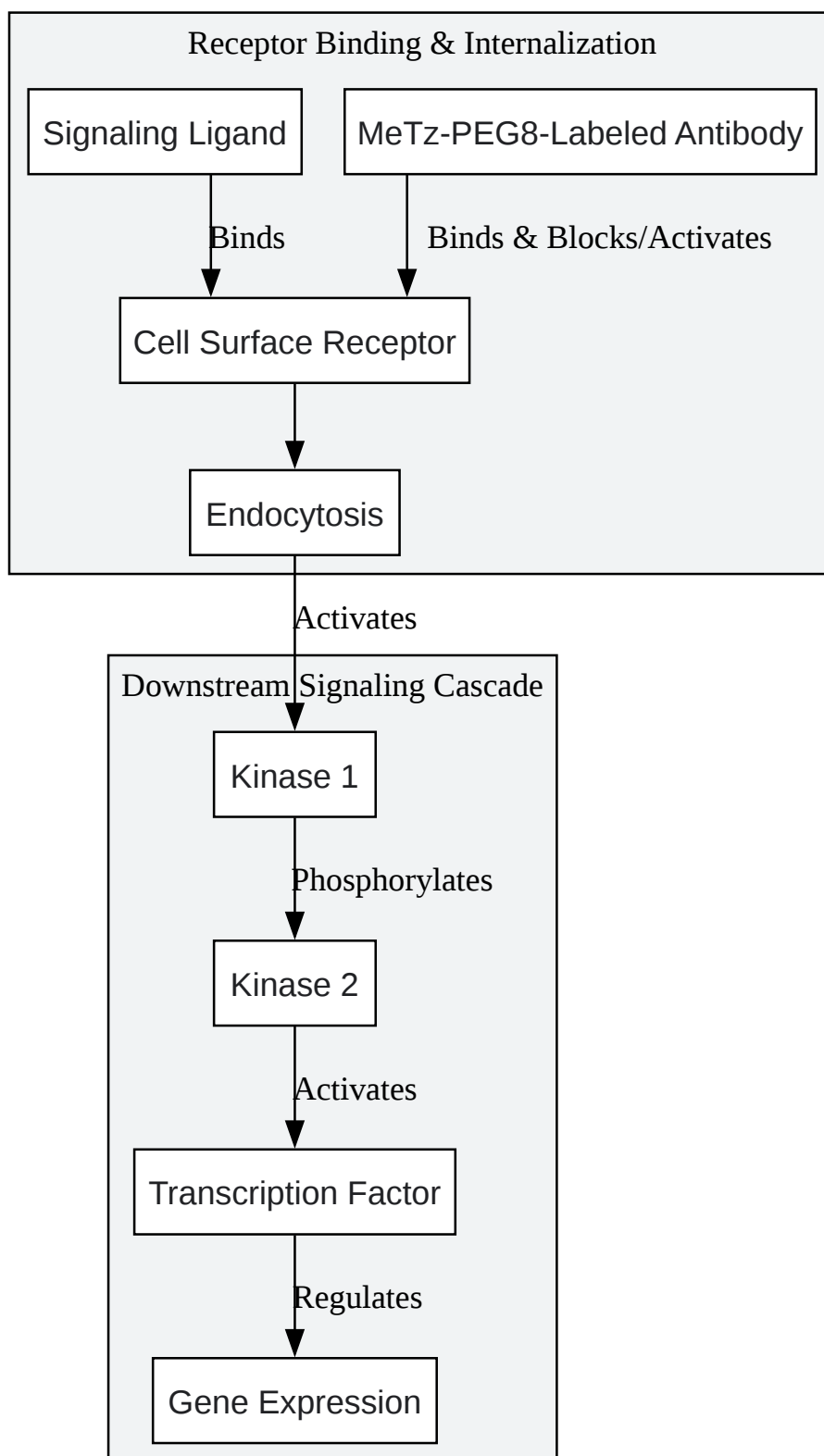
Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. **Methyltetrazine-PEG8-acid** can be used as a versatile linker to connect the target-binding ligand and the E3 ligase ligand.[8][9]







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